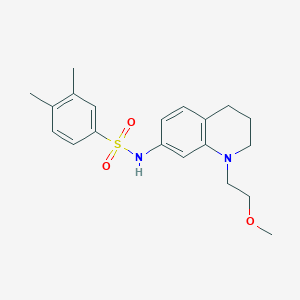
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is an organic compound with multifaceted properties. This compound is a derivative of both tetrahydroquinoline and benzenesulfonamide, combining the structural features of these moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide generally involves a multi-step process, starting with the formation of the tetrahydroquinoline structure through a Povarov reaction. This is followed by the attachment of the 2-methoxyethyl group via an alkylation reaction. Finally, the sulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods: Industrial production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves high-pressure reactors and controlled temperature environments to manage the exothermic nature of some steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various quinoline derivatives.
Reduction: Reduction reactions can produce different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions at the benzenesulfonamide moiety to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Often involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogenation catalysts like palladium on carbon.
Substitution: Common reagents include alkyl halides, and these reactions may require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Compounds with new functional groups attached to the benzenesulfonamide moiety.
Scientific Research Applications
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide has a broad range of applications:
Chemistry: Utilized as an intermediate in organic synthesis for more complex molecules.
Biology: Studied for its potential effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The precise mechanism of action for this compound depends on its application. Generally, it interacts with specific molecular targets through binding to active sites or modulating biological pathways. These interactions can alter cellular functions or catalytic activities, making it valuable in scientific and industrial contexts.
Comparison with Similar Compounds
Similar compounds include other tetrahydroquinoline and benzenesulfonamide derivatives. For instance:
N-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline: Lacks the 7-yl-3,4-dimethylbenzenesulfonamide group, altering its chemical reactivity.
3,4-Dimethylbenzenesulfonamide: Without the tetrahydroquinoline structure, it has different physical and chemical properties.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-19(13-16(15)2)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)20(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGANVUVGGHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

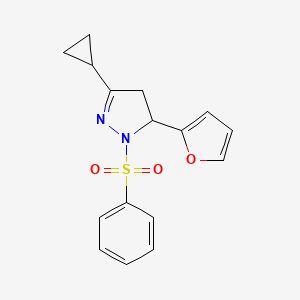
![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)
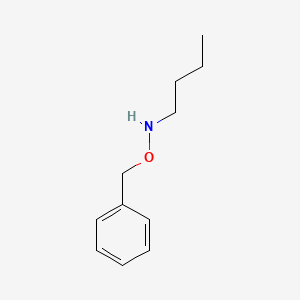
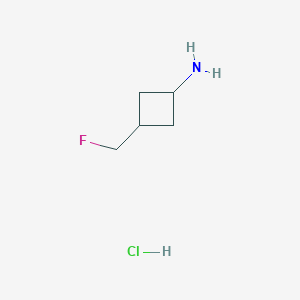
![N-cyclohexyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2829098.png)
![2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide](/img/structure/B2829099.png)
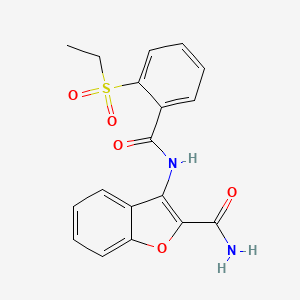
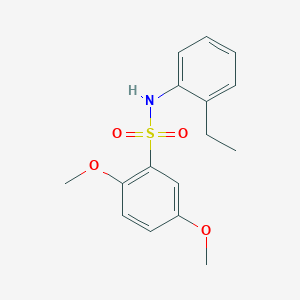
![2-[5-Oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2829102.png)
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2829104.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)
![5-[(2-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2829108.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
